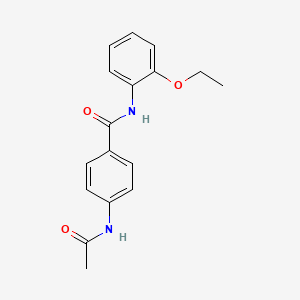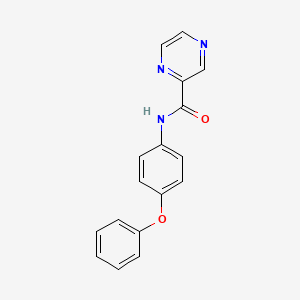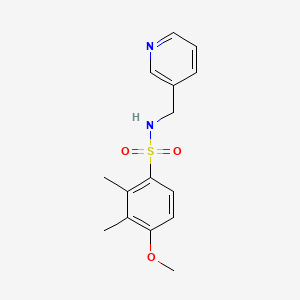![molecular formula C23H31N3O2 B5562307 6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride, commonly known as DREADD ligand, is a synthetic compound primarily used in neuroscience research. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs, which are genetically engineered G protein-coupled receptors (GPCRs) that are activated by specific ligands like DREADD ligand. The DREADD system is a powerful tool that allows researchers to selectively control and manipulate neuronal activity in vivo, which has significant implications for the study and treatment of neurological disorders.
作用机制
DREADD ligand acts as an agonist for the DREADD receptors, which are 6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride that have been genetically modified to respond to specific ligands. When DREADD ligand binds to the DREADD receptor, it activates a signaling cascade that leads to the modulation of neuronal activity. This allows researchers to selectively control and manipulate neuronal activity in vivo, which has significant implications for the study and treatment of neurological disorders.
Biochemical and Physiological Effects
DREADD ligand has been shown to have minimal off-target effects and is highly selective for the DREADD receptor. This ensures that the effects of DREADD ligand are specific to the neurons expressing the DREADD receptor. DREADD ligand has been shown to be safe and well-tolerated in animal models, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the major advantages of using DREADD technology in neuroscience research is its ability to selectively control and manipulate neuronal activity in vivo. This allows researchers to investigate the role of specific neurons in complex behaviors and disease states. DREADD technology also allows for the precise temporal and spatial control of neuronal activity, which is critical for understanding the dynamics of neural circuits.
However, there are also some limitations to using DREADD technology in neuroscience research. One of the major limitations is that the expression of the DREADD receptor is limited to specific neurons, which may not be representative of the entire neural circuit. Additionally, the use of DREADD technology requires the genetic modification of neurons, which can be technically challenging and time-consuming.
未来方向
There are several future directions for the use of DREADD technology in neuroscience research. One potential direction is the development of new ligands that can activate or inhibit specific subtypes of DREADD receptors. This would allow for even greater selectivity and precision in the manipulation of neuronal activity.
Another future direction is the use of DREADD technology in the development of new treatments for neurological disorders. By selectively activating or inhibiting specific neurons in vivo, researchers may be able to develop new therapies that target the underlying neural circuitry of these disorders.
Conclusion
DREADD ligand is a synthetic compound that has revolutionized neuroscience research by allowing for the selective control and manipulation of neuronal activity in vivo. The DREADD system has numerous applications in the study and treatment of neurological disorders, and there are several future directions for the use of this technology in neuroscience research. DREADD ligand is a powerful tool that has the potential to unlock new insights into the workings of the brain and the development of new therapies for neurological disorders.
合成方法
The synthesis of DREADD ligand involves several steps, including the protection of the hydroxyl group, the formation of the oxazepane ring, and the deprotection of the hydroxyl group. The final product is obtained as a dihydrochloride salt, which is highly soluble in water and stable under physiological conditions. The synthesis of DREADD ligand is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
DREADD ligand has numerous applications in neuroscience research, including the study of neural circuits, behavior, and disease. By selectively activating or inhibiting specific neurons in vivo, researchers can investigate the role of these neurons in complex behaviors and disease states. DREADD technology has been used to study a wide range of neurological disorders, including Parkinson's disease, addiction, anxiety, and depression.
属性
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-23(17-24-11-16-28-19-23)18-25-12-14-26(15-13-25)22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,22,24,27H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJPLIJZRXZVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-1,4-oxazepan-6-OL | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)
![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)